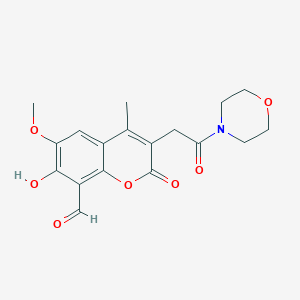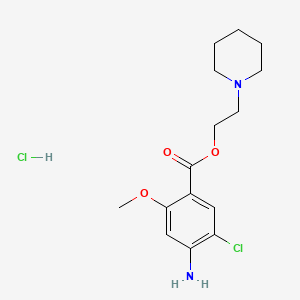
MNI-136
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MNI-136 is a bioactive chemical.
Scientific Research Applications
Overview of MNI-136 in Nuclear Data and Isotope Research
The application of MNI-136 is prominently featured in nuclear data sheets and isotope research. A key focus has been on the revision of nuclear data sheets for isotopes like A = 136 and A = 137, which includes MNI-136. These revisions are based on experimental data and involve detailed level schemes and discussions for Jπ-assignments. Continued experimental activity in this area indicates the relevance of MNI-136 in nuclear research, particularly in the study of isotopes like 137I, 137Ce, 137Nd, and 137Pm (Bunting, 1975).
Environmental Impact and Detection Methods
Research has also been conducted on the environmental impact of radionuclides like 137Cs, which relates to MNI-136 through its formation in nuclear activities. Techniques for detecting such radionuclides, including 135Cs and 137Cs, have been developed, focusing on mass spectrometric techniques and the challenges in removing interferences for accurate measurements (Russell, Croudace, & Warwick, 2015).
Technological Applications in Aerothermodynamics
The application of MNI-136 extends to aerothermodynamic flight prediction tools. A NATO Research and Technology Organization Task Group (AVT-136) focused on assessing critical aerothermodynamic flight phenomena through ground test and numerical simulation. This included a range of scientific topic areas, demonstrating the versatility of MNI-136 in various technological applications (Schmisseur & Erbland, 2012).
Decontamination and Radioisotope Research
Studies on the decontamination of 137Cs from building material surfaces have relevance to MNI-136, showcasing its role in public safety and environmental protection. This research evaluates materials and technologies for radioactive material removal, indicating the significance of MNI-136 in handling nuclear contaminants (Yaar et al., 2017).
Open Science Movement at MNI
The Montreal Neurological Institute (MNI) embraces the open-science movement, which aligns with MNI-136 research principles. This involves making all results and data freely available, emphasizing transparency and collaboration in neuroscience research, which can be extrapolated to MNI-136 research for broader scientific benefit (Owens, 2016).
Nuclear Reactions and Irradiation Studies
Research on nuclear reactions and irradiation studies, such as the capture cross-section of 135Cs and its relevance to 136Cs, has implications for understanding the properties of MNI-136 in nuclear physics (Nakamura et al., 2019). Additionally, the comparison of X-ray and 137Cs irradiators in biological applications highlights the role of MNI-136 in medical and biological research (Murphy & Kamen, 2019).
Multifunction Neutron Irradiator (MNI)
The Multifunction Neutron Irradiator (MNI) is a small-type neutron source reactor designed for studying Boron Neutron Capture Therapy (BNCT) for brain glioblastoma and other uses in neutron technology. This reflects the direct application of MNI-136 in medical and technological research (Zhou & Li, 1994).
properties
CAS RN |
946619-20-1 |
|---|---|
Product Name |
MNI-136 |
Molecular Formula |
C21H16BrN3O |
Molecular Weight |
406.28 |
IUPAC Name |
8-bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one |
InChI |
InChI=1S/C21H16BrN3O/c22-17-4-5-19-20(13-17)24-18(6-7-21(26)25-19)16-3-1-2-15(12-16)14-8-10-23-11-9-14/h1-5,8-13H,6-7H2,(H,25,26)/b24-18+ |
InChI Key |
BLAQAVITPVXJJS-HKOYGPOVSA-N |
SMILES |
O=C1NC2=CC=C(Br)C=C2/N=C(C3=CC=CC(C4=CC=NC=C4)=C3)\CC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MNI-136; MNI 136; MNI136. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B609122.png)

![[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone](/img/structure/B609125.png)
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B609126.png)
![3,5-dichloro-N-[[(1R,5S)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide](/img/structure/B609127.png)
![(2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone](/img/structure/B609129.png)
![2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine](/img/structure/B609131.png)

![N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]-2-thiophenecarboxamide](/img/structure/B609135.png)
![2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide](/img/structure/B609136.png)
![(S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)propan-2-yl)benzamide](/img/structure/B609138.png)